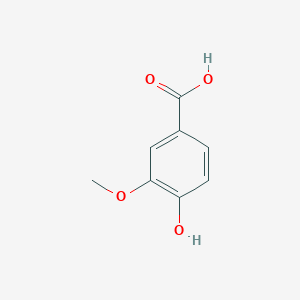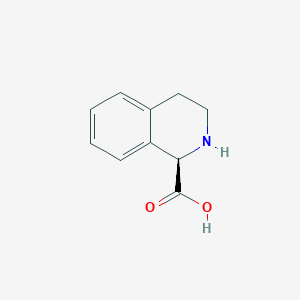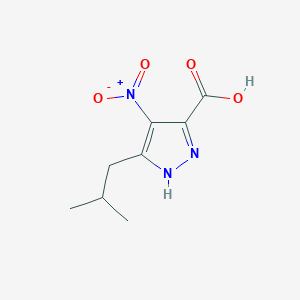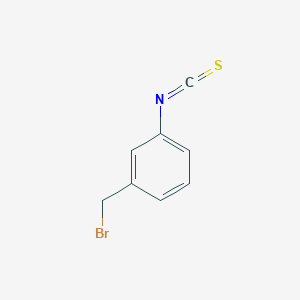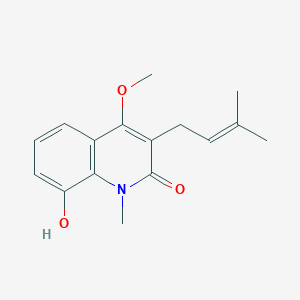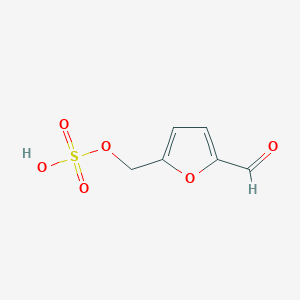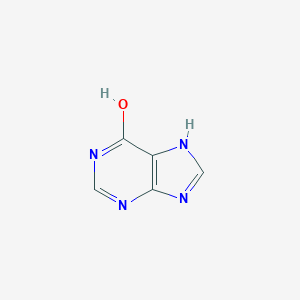
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, also known as tryptophan methyl ester, is an important amino acid derivative that has been widely used in various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for studying the biochemical and physiological effects of amino acid derivatives.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. It may also have an impact on other neurotransmitters such as dopamine and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can have a positive impact on mood, appetite, and sleep. It has also been shown to have an impact on the regulation of other neurotransmitters such as dopamine and norepinephrine. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may have a protective effect on the brain and other organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a stable chemical structure, which makes it suitable for use in a wide range of experiments. It is also readily available and relatively inexpensive. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are many future directions for the study of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid. One area of research is the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the study of its impact on other neurotransmitters such as dopamine and norepinephrine. Additionally, there is potential for the use of 1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid in the synthesis of peptides for drug delivery and other biomedical applications. Further research is needed to fully understand the mechanism of action and potential applications of this important amino acid derivative.
Métodos De Síntesis
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid can be synthesized through various methods, including the Fischer indole synthesis, the Pictet-Spengler reaction, and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst. The Leimgruber-Batcho indole synthesis involves the reaction of a substituted aniline with phosgene and a Grignard reagent.
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has been used in various scientific research applications, including the study of neurotransmitters, the development of new drugs, and the synthesis of peptides. It has been shown to have a significant impact on the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used in the development of new drugs for the treatment of depression, anxiety, and other psychiatric disorders. In addition, it has been used in the synthesis of peptides for drug delivery and other biomedical applications.
Propiedades
Número CAS |
140397-34-8 |
|---|---|
Nombre del producto |
1-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13) |
Clave InChI |
AACXATMOEQTZJH-UHFFFAOYSA-N |
SMILES |
CN1C(CC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CN1C(CC2=CC=CC=C21)C(=O)O |
Sinónimos |
1H-Indole-2-carboxylicacid,2,3-dihydro-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



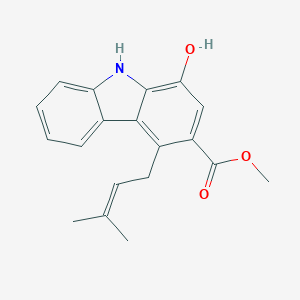
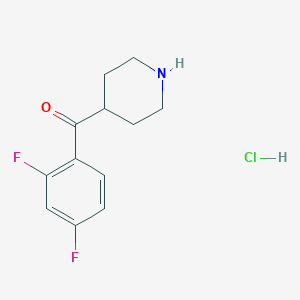
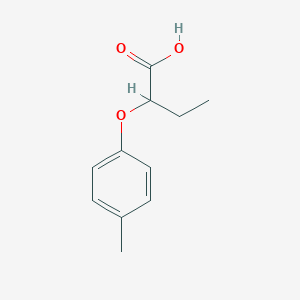
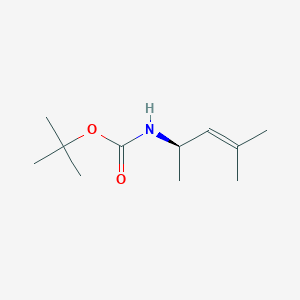
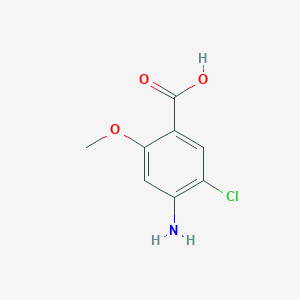
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
